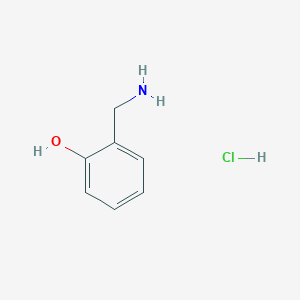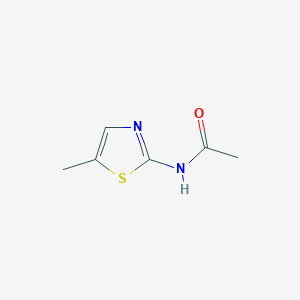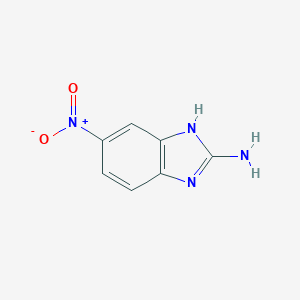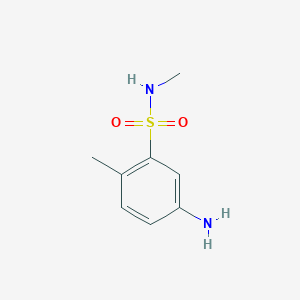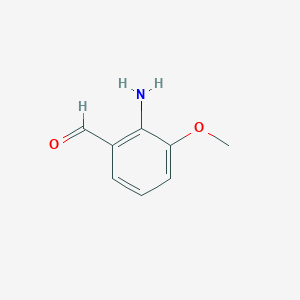
2-Amino-3-méthoxybenzaldéhyde
Vue d'ensemble
Description
2-Amino-3-methoxybenzaldehyde, also known as C8H9NO2, is a unique chemical provided to early discovery researchers . It has a molecular weight of 151.16 .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxybenzaldehyde is represented by the SMILES string O=CC1=CC=CC(OC)=C1N . This indicates the presence of an aldehyde group (O=CC), a methoxy group (OC), and an amino group (N) on a benzene ring (C1=CC=CC=C1).Applications De Recherche Scientifique
Synthèse de ligands de type base de Schiff
2-Amino-3-méthoxybenzaldéhyde: est un précurseur clé dans la synthèse de ligands de type base de Schiff. Ces ligands sont formés par la réaction de condensation entre un composé carbonylé (comme un aldéhyde) et une amine. Les ligands de type base de Schiff sont connus pour leur chimie de coordination polyvalente avec les métaux de transition, conduisant à des complexes présentant des activités biologiques significatives .
Applications antimicrobiennes
Les complexes métalliques dérivés de ligands de type base de Schiff synthétisés à partir de This compound présentent des propriétés antimicrobiennes notables. Ces complexes ont été étudiés pour leur utilisation potentielle comme agents antimicrobiens contre divers agents pathogènes bactériens et fongiques .
Propriétés antioxydantes
La recherche a exploré les activités antioxydantes des ligands macrocycliques de type base de Schiff obtenus à partir de la condensation de This compound. Ces études sont cruciales pour comprendre la capacité des ligands à piéger les radicaux libres et leur application potentielle dans la prévention des maladies liées au stress oxydatif .
Activité catalytique
Les complexes de type base de Schiff impliquant This compound ont été étudiés pour leur activité catalytique. Ces complexes peuvent catalyser diverses réactions chimiques, ce qui est précieux dans les processus industriels et la chimie organique synthétique .
Chimiothérapie anticancéreuse
Les ligands de type base de Schiff et leurs complexes métalliques, synthétisés à partir de This compound, sont étudiés pour leurs propriétés anticancéreuses. Ces composés se sont révélés prometteurs dans les applications de chimiothérapie, ciblant les cellules cancéreuses tout en minimisant les dommages aux cellules saines .
Chimie des matériaux
Les propriétés électroniques et stériques uniques des ligands de type base de Schiff dérivés de This compound les rendent adaptés aux applications en chimie des matériaux. Ils sont utilisés dans le développement de nouveaux matériaux avec des applications industrielles potentielles .
Chimie de coordination
La flexibilité des ligands de type base de Schiff synthétisés à partir de This compound permet des modes de coordination divers avec les métaux. Cette flexibilité est bénéfique pour créer des complexes présentant des propriétés spécifiques pour une utilisation en chimie de coordination .
Recherche en découverte précoce
Sigma-Aldrich fournit This compound aux chercheurs en découverte précoce. Il fait partie d'une collection unique de produits chimiques utilisés pour l'identification et la synthèse de nouveaux composés dans la recherche en phase précoce .
Mécanisme D'action
Target of Action
It is known that schiff bases, which can be synthesized from 2-amino-3-methoxybenzaldehyde, have been used in the development of metallodrugs with antimicrobial and anticancer applications .
Mode of Action
It’s known that schiff bases, derived from 2-amino-3-methoxybenzaldehyde, can chelate metals, which is a key aspect of their biological activity .
Biochemical Pathways
It’s known that redox-active benzaldehydes, which include 2-amino-3-methoxybenzaldehyde, can disrupt cellular antioxidation systems .
Propriétés
IUPAC Name |
2-amino-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYDPBHVKDDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553471 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70127-96-7 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-amino-3-methoxybenzaldehyde utilized in the synthesis of ruthenium complexes?
A1: 2-Amino-3-methoxybenzaldehyde serves as a crucial building block in synthesizing polydentate ligands that can bind to ruthenium. The process involves a series of reactions:
Q2: Does the structure of the synthesized ligand impact the properties of the resulting ruthenium complex?
A2: Yes, the structure of the ligand significantly influences the properties of the ruthenium complex. For instance, the presence of two electron-donating anionic ligands leads to the formation of a Ru(III) complex, confirmed by its paramagnetic behavior observed in NMR studies []. Furthermore, the electronic absorption and redox properties of the complexes are directly related to the anionic character of the 8-hydroxyquinoline moieties within the ligands []. This highlights the importance of ligand design in tuning the properties and potential applications of the resulting metal complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


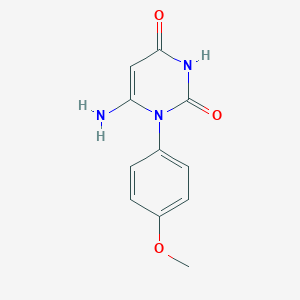
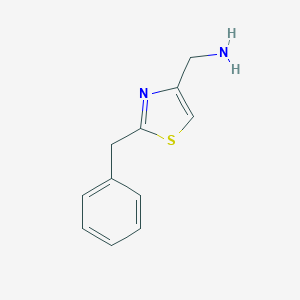
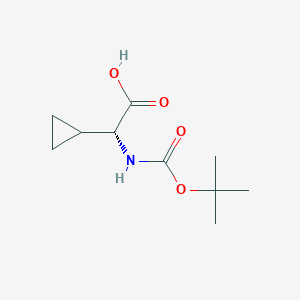
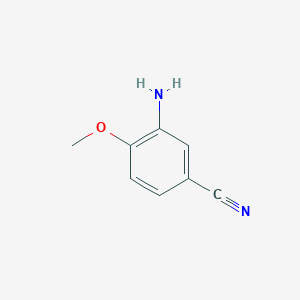
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)

